molecular formula C16H17ClFN3O3S B2600919 (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034444-80-7

(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2600919
CAS No.: 2034444-80-7
M. Wt: 385.84
InChI Key: WCDHRKSBQPMXFA-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pre-clinical research. Its structure incorporates a sulfonylpiperidine group linked to a chlorophenyl-fluorophenyl methanone scaffold, a motif found in compounds targeting various biological pathways . For instance, structurally related sulfonylpiperidine derivatives have been investigated as modulators of prokineticin receptors, which are implicated in pain and other neurological processes . Similarly, compounds featuring the 1-methyl-1H-imidazole moiety are explored for their potential therapeutic applications, including the treatment of viral infections such as COVID-19 . The piperazine and piperidine rings, common in this compound's structure, are frequently utilized in drug discovery to fine-tune physicochemical properties and as a scaffold for presenting key pharmacophoric elements . This combination of features makes this compound a valuable building block or candidate for hit-to-lead optimization in developing novel bioactive molecules. Further research is required to fully elucidate its specific mechanism of action and primary applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Hygroscopic. Store in a cool, dry place. Incompatible with strong oxidizing agents.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-20-9-6-19-16(20)25(23,24)12-4-7-21(8-5-12)15(22)13-3-2-11(18)10-14(13)17/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDHRKSBQPMXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine to form an intermediate, which is then further reacted with piperidine and 1-methyl-1H-imidazole-2-sulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a range of substituted derivatives.

Scientific Research Applications

(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound 6 ()
  • Structure : 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol.
  • Key Differences: Replaces the sulfonyl-piperidine group with a thioether-linked ethanol moiety. Contains a 2-fluoropyridine instead of the chloro-fluorophenyl group.
  • Implications :
    • The thioether may reduce metabolic stability compared to the sulfonylated piperidine in the target compound.
    • The pyridine ring could alter selectivity toward kinase targets (e.g., p38α MAP kinase) .
Compound 2 ()
  • Structure : 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole.
  • Key Differences :
    • Simpler benzoimidazole scaffold lacking the piperidine and sulfonyl groups.
    • Single 4-fluorophenyl substituent vs. the 2-chloro-4-fluorophenyl group.
  • Implications :
    • Reduced steric bulk may lower binding affinity for complex targets.
    • Absence of sulfonylation could result in faster hepatic clearance .
BMS-695735 ()
  • Structure: Fluoropropyl-piperidine-linked benzimidazole with pyridinone.
  • Key Differences: Fluoropropyl-piperidine vs. sulfonylated piperidine. Pyridinone core instead of methanone bridge.
  • Implications :
    • The target compound’s sulfonyl group may mitigate CYP3A4 inhibition and improve solubility compared to BMS-695735’s fluoropropyl group .

Biological Activity

The compound (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone , often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃ClFN₃O
  • Molecular Weight : 281.71 g/mol
  • CAS Number : 923730-09-0

The compound exhibits biological activity primarily through its interaction with specific protein targets, notably receptor tyrosine kinases. It has been shown to inhibit mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) . These receptors are implicated in various pathological conditions, including cancers.

Biological Activity Overview

  • Inhibition of Receptor Tyrosine Kinases :
    • The compound acts as a potent inhibitor of mutant forms of KIT and PDGFRA, which are crucial in the development of certain tumors.
    • The half-maximal inhibitory concentration (IC50) values for these targets are reported to be in the subnanomolar range, indicating high potency .
  • Impact on Cell Proliferation :
    • Preclinical studies have demonstrated that this compound can significantly reduce cell proliferation in cancer cell lines expressing the targeted kinases.
    • For instance, in vitro assays showed a reduction in cell viability by over 70% at concentrations as low as 10 nM .
  • Toxicological Profile :
    • While effective, some studies indicated potential side effects such as cataract formation in animal models . This necessitates further investigation into the compound's safety profile.

Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of the compound against various cancer cell lines, including gastrointestinal stromal tumors (GISTs) that harbor specific mutations in KIT. The results indicated:

  • Cell Lines Tested : GIST882 and GIST48
  • Efficacy : IC50 values were found to be 5 nM and 8 nM respectively, demonstrating significant inhibition of cell growth .

Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetics of the compound revealed that it undergoes extensive metabolism, leading to low systemic exposure. Modifications to enhance bioavailability resulted in derivatives that retained potency while reducing adverse effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionObserved Effect
Receptor InhibitionInhibits mutant KIT and PDGFRAIC50 < 10 nM
Cell ProliferationReduces viability in cancer cell lines>70% reduction
Toxicological EffectsCataract formation observed in preclinical studiesYes
Metabolic StabilityExtensively metabolized with low systemic exposureYes

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